Ethyldeshydroxysparsomycin
Description
Historical Trajectory and Contemporary Significance in Natural Product Chemistry
The story of ethyldeshydroxysparsomycin begins with its parent compound, sparsomycin (B1681979). Sparsomycin was first isolated in 1962 from the culture filtrate of Streptomyces sparsogenes and was identified as an antitumor antibiotic. vcu.edu Its broad spectrum of activity against various cancer cell lines, bacteria, and fungi spurred intensive research into its mechanism of action. vcu.edu These investigations revealed that sparsomycin inhibits protein synthesis by interfering with the peptidyl transferase reaction on the large ribosomal subunit. vcu.edumdpi.com
Despite its promising antitumor activity, the clinical development of sparsomycin was halted during Phase I trials due to significant ocular toxicity. vcu.edu This setback shifted the focus of the scientific community towards creating analogues of sparsomycin. The goal was to synthesize derivatives that could retain or improve upon the antitumor efficacy while eliminating the toxic side effects. vcu.edu This endeavor led to the synthesis of numerous analogues, including this compound, where key structural features of the parent molecule were systematically altered. vcu.eduru.nl
In contemporary natural product chemistry and chemical biology, this compound and other sparsomycin analogues are valuable as molecular probes. leibniz-fmp.depasteur.fr They are used to study the intricate process of ribosomal protein synthesis, a fundamental mechanism of life. frontiersin.org By observing how structural modifications affect biological activity, researchers can map the specific interactions between the antibiotic and its ribosomal target. mdpi.comresearchgate.net This knowledge is crucial for the rational design of new antibiotics and anticancer agents that can overcome drug resistance. embopress.orgnih.gov
Structural Analogy and Delineation within the Sparsomycin Class
This compound is a synthetic analogue of sparsomycin, designed with specific modifications to the parent structure. vcu.edu Understanding these differences is key to appreciating its role in structure-activity relationship (SAR) studies.
The core structure of sparsomycin features a uracil-like moiety connected to a side chain containing a unique mono-oxodithioacetal group and a hydroxymethyl group. vcu.eduwikipedia.org The key structural alterations in this compound compared to sparsomycin are:
Removal of the Hydroxymethyl Group: The hydroxyl group (-OH) on the propanediol (B1597323) backbone of sparsomycin is absent in this compound. vcu.edu
Modification of the Dithioacetal Side Chain: The methyl group on the terminal sulfur atom in sparsomycin's dithioacetal moiety is replaced with an ethyl group (-CH2CH3) in this compound. nih.gov
These targeted modifications allow researchers to investigate the functional importance of different parts of the sparsomycin molecule. vcu.edu For instance, studies on analogues where the hydroxymethyl group was removed indicated varying effects on biological activity depending on the specific assay and cell type used. vcu.edu The synthesis of these analogues, including the total synthesis of sparsomycin itself first reported in 1979, has been crucial for providing the material needed for detailed biological investigations. vcu.edu
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |
|---|---|---|---|
| Sparsomycin | C13H19N3O5S2 | 361.43 | Contains a hydroxymethyl group and a methyl-terminated mono-oxodithioacetal moiety. wikipedia.org |
| This compound | C14H21N3O4S2 | 359.5 | Lacks the hydroxymethyl group; features an ethyl-terminated mono-oxodithioacetal moiety. nih.gov |
Research Paradigms and Scientific Inquiry Frameworks
The investigation of this compound is conducted within established research frameworks in chemical biology and medicinal chemistry. tue.nlcornell.edu These paradigms focus on using synthetic molecules to dissect biological pathways and to serve as leads for drug development.
A primary research framework is the structure-activity relationship (SAR) study . acs.org By synthesizing a series of related compounds, such as this compound and other sparsomycin derivatives, and evaluating their biological activity, scientists can determine which functional groups are essential for the molecule's function. vcu.edu For example, SAR studies on sparsomycin analogues have explored modifications to the uracil (B121893) ring, the dithioacetal group, and the stereochemistry of the molecule to understand their impact on inhibiting protein synthesis and tumor cell growth. vcu.eduacs.org
Another key framework is the study of the mechanism of action . Sparsomycin is known to be a potent inhibitor of the peptidyl transferase center (PTC) on the large ribosomal subunit. mdpi.comwikipedia.org It binds to the P-site of the ribosome, stabilizing the binding of tRNA and blocking peptide bond formation. mdpi.comresearchgate.net Research on this compound aims to determine if it shares this mechanism and how its structural changes might alter its interaction with the ribosome. acs.org These studies often employ cell-free translation systems, ribosome binding assays, and advanced structural biology techniques like X-ray crystallography to visualize the antibiotic bound to its target. pasteur.frresearchgate.net
Finally, preclinical antitumor studies represent another important research avenue. ru.nl The synthesis of this compound was motivated by the need to find a less toxic alternative to sparsomycin. vcu.edu Therefore, its antitumor activity, often in combination with other chemotherapeutic agents like cisplatin (B142131), has been evaluated in various cancer cell lines (e.g., L1210 leukemia) and murine tumor models to assess its potential as a therapeutic agent. acs.orgkisti.re.krdntb.gov.ua
| Compound/Analogue Series | Research Focus | Key Finding | Reference |
|---|---|---|---|
| Sparsomycin | Mechanism of Action | Inhibits protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit. | vcu.eduwikipedia.org |
| Deshydroxysparsomycin Analogues (Series I & II) | Structure-Activity Relationship | Removal of the hydroxymethyl group affected activity to varying degrees depending on the assay and cell type. | vcu.edu |
| This compound | Preclinical Antitumor Activity | Investigated for antitumor activity in L1210 leukemia models, including in combination with cisplatin. | acs.orgkisti.re.kr |
| Sparsomycin | Antiplasmodial Activity | Exhibited potent activity against P. falciparum strains with IC50 values in the nanomolar range (12.07–25.43 nM). | mdpi.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
119410-38-7 |
|---|---|
Molecular Formula |
C14H21N3O4S2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(E)-N-[1-(ethylsulfanylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |
InChI |
InChI=1S/C14H21N3O4S2/c1-4-22-8-23(21)7-9(2)15-12(18)6-5-11-10(3)16-14(20)17-13(11)19/h5-6,9H,4,7-8H2,1-3H3,(H,15,18)(H2,16,17,19,20)/b6-5+ |
InChI Key |
CIOPNRONTBCAKE-AATRIKPKSA-N |
SMILES |
CCSCS(=O)CC(C)NC(=O)C=CC1=C(NC(=O)NC1=O)C |
Isomeric SMILES |
CCSCS(=O)CC(C)NC(=O)/C=C/C1=C(NC(=O)NC1=O)C |
Canonical SMILES |
CCSCS(=O)CC(C)NC(=O)C=CC1=C(NC(=O)NC1=O)C |
Synonyms |
EdSm ethyldeshydroxy-sparsomycin ethyldeshydroxysparsomycin |
Origin of Product |
United States |
Elucidation of Molecular and Cellular Pharmacodynamics
Ribosomal Target Interaction and Protein Synthesis Inhibition Modalities
Ethyldeshydroxysparsomycin exerts its biological effects primarily by targeting the ribosome, the cellular machinery responsible for protein synthesis. nih.govreference.md Its interaction with the ribosome leads to a potent inhibition of this fundamental process.
While specific high-resolution structural data for the this compound-ribosome complex is not extensively detailed in the public domain, its parent compound, Sparsomycin (B1681979), provides significant insights. Sparsomycin is known to bind to the 50S ribosomal subunit in prokaryotes and the 60S subunit in eukaryotes. sigmaaldrich.com This binding occurs at or near the peptidyl transferase center (PTC), a critical region responsible for catalyzing the formation of peptide bonds. The interaction of Sparsomycin involves key nucleotides within the 23S rRNA (in bacteria) or 28S rRNA (in eukaryotes), effectively stalling the ribosome's catalytic activity. Given the structural similarity, it is inferred that this compound also targets the large ribosomal subunit, interfering with the PTC's function.
The primary mechanism by which this compound inhibits protein synthesis is through the blockade of polypeptide elongation. matilda.science This process involves several key steps. By binding to the large ribosomal subunit, this compound interferes with the correct positioning of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site of the ribosome. This interference sterically hinders the peptidyl transferase reaction, the crucial step where the growing polypeptide chain is transferred from the P-site tRNA to the aminoacyl-tRNA in the A-site. Consequently, the formation of a new peptide bond is prevented, leading to the premature termination of protein synthesis.
Downstream Cellular Pathway Dysregulation
The inhibition of protein synthesis by this compound has profound downstream consequences on various cellular processes that are critically dependent on the continuous supply of new proteins.
The ability of this compound to inhibit protein synthesis directly translates to its modulation of cellular proliferative responses in laboratory settings. matilda.science Rapidly proliferating cells have a high demand for protein synthesis to support their growth and division. By targeting this fundamental process, this compound can effectively curb uncontrolled cell proliferation. nih.govmatilda.science This has been observed in various in vitro cancer models where the compound has demonstrated cytostatic or cytotoxic activity. scispace.comdntb.gov.ua The antitumor activity of this compound, particularly in combination with other agents like cisplatin (B142131), has been noted in preclinical studies with leukemia and melanoma cell lines. nih.govscispace.com
Interactive Data Table
The following table summarizes the key molecular and cellular effects of this compound based on the discussed research findings.
| Pharmacodynamic Aspect | Key Findings | Primary Consequence |
| Ribosomal Binding | Targets the large ribosomal subunit (50S/60S) at the peptidyl transferase center. | Interference with catalytic activity. |
| Protein Synthesis | Blocks the polypeptide elongation step. matilda.science | Premature termination of translation. |
| Cell Cycle | Disrupts the synthesis of key regulatory proteins (cyclins, CDKs). khanacademy.orgmdpi.com | Arrest at G1/S or G2/M checkpoints. openstax.org |
| Cell Proliferation | Inhibits the high-demand protein synthesis of rapidly dividing cells. | Reduction of cellular proliferation in vitro. matilda.science |
Investigation of Unfolded Protein Response and Apoptotic Pathways
The molecular and cellular pharmacodynamics of this compound, a derivative of the antibiotic Sparsomycin, are centered on its primary mechanism as a potent inhibitor of protein synthesis. bmj.com This inhibition is the catalyst for a cascade of cellular stress responses, most notably the Unfolded Protein Response (UPR) and the subsequent activation of apoptotic pathways. While direct and extensive research on this compound's exclusive impact on these pathways remains to be fully elucidated, the well-documented consequences of protein synthesis inhibition allow for a detailed investigation into its probable mechanisms of action.
Induction of the Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) is a critical organelle for the proper folding and modification of a significant portion of the cell's proteins. A disruption in this delicate process leads to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. In response, the cell activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring homeostasis. wikipedia.org Paradoxically, the inhibition of protein synthesis, the primary function of this compound, is a known trigger of the UPR. portlandpress.com
The UPR is mediated by three main ER-transmembrane sensor proteins: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). wikipedia.org Under normal conditions, these sensors are kept in an inactive state by the ER chaperone protein, BiP (Binding immunoglobulin protein).
The inhibition of protein synthesis by this compound can lead to a depletion of short-lived regulatory proteins, including BiP itself. This reduction in available BiP can lead to the spontaneous activation of the UPR sensors, initiating a cellular stress response. nih.gov
Sustained ER stress, as would be induced by a potent protein synthesis inhibitor, shifts the UPR from a pro-survival to a pro-apoptotic response. wikipedia.org One of the key mediators of this shift is the PERK pathway. Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis. mdpi.com This serves as a feedback mechanism to reduce the load of new proteins entering the ER. However, this phosphorylation also selectively promotes the translation of certain mRNAs, such as that for the transcription factor ATF4. ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein). mdpi.com
| UPR Sensor | Activating Mechanism Post-Protein Synthesis Inhibition | Key Downstream Effectors | Consequence |
| PERK | Reduced levels of inhibitory chaperone BiP. | p-eIF2α, ATF4, CHOP | Attenuation of global protein synthesis, induction of pro-apoptotic genes. mdpi.com |
| IRE1 | Reduced levels of inhibitory chaperone BiP. | XBP1s, TRAF2, ASK1 | Splicing of XBP1 to increase ER folding capacity; activation of JNK pathway. |
| ATF6 | Reduced levels of inhibitory chaperone BiP. | Cleaved ATF6 | Upregulation of ER chaperones and ER-associated degradation (ERAD) components. |
Activation of Apoptotic Pathways
Apoptosis, or programmed cell death, is a critical process for removing damaged or unnecessary cells. The inhibition of protein synthesis is a well-established trigger for apoptosis, acting through multiple, interconnected pathways. nih.gov The apoptotic program can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which can be influenced by the cellular state induced by this compound.
The sustained activation of the UPR, as described above, is a primary route through which protein synthesis inhibitors induce apoptosis. The upregulation of CHOP by the PERK-ATF4 axis is a central event. CHOP promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic members of the Bcl-2 family, such as Bim. This shifts the balance towards mitochondrial outer membrane permeabilization (MOMP).
MOMP is a point of no return in the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Active caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.
Furthermore, the inhibition of protein synthesis can directly impact the levels of labile anti-apoptotic proteins, such as Mcl-1 and Bcl-2, further sensitizing the cell to apoptotic stimuli. nih.gov
| Apoptotic Pathway | Triggering Event (Post-Protein Synthesis Inhibition) | Key Mediators | Outcome |
| Intrinsic (Mitochondrial) | Sustained UPR activation; Depletion of anti-apoptotic proteins. | CHOP, Bim, Bcl-2 family, Cytochrome c, Apaf-1, Caspase-9, Caspase-3 | Mitochondrial outer membrane permeabilization and activation of the caspase cascade. nih.gov |
| Extrinsic (Death Receptor) | Sensitization of cells to extrinsic death signals. | Fas, TNF-R1, FADD, Caspase-8 | While not a direct initiator, protein synthesis inhibition can lower the threshold for activation by death ligands. |
Comprehensive Structure Activity Relationship Sar and Design Principles
Design Rationale for Ethyldeshydroxysparsomycin Analogs and Derivatives
The primary goal in designing analogs of sparsomycin (B1681979), including this compound, has been to enhance antitumor activity and reduce adverse effects, such as the ocular toxicity observed in early clinical trials of the parent compound. vcu.edu Researchers have systematically modified key structural components to understand their role in biological activity. vcu.eduresearchgate.net
The design rationale for this compound and related derivatives centers on several key strategies:
Simplification of the Side Chain: A major focus has been the modification of the unique mono-oxodithioacetal moiety. vcu.edu The synthesis of analogs like this compound involves replacing the complex side chain of sparsomycin with varied alkylthio groups. nih.gov This strategy aims to probe the importance of this region for ribosomal binding and to explore how alterations in lipophilicity impact activity. nih.govnih.gov
Modification of the Hydroxymethyl Group: The "deshydroxy" part of the compound's name indicates the removal of the hydroxymethyl functional group. nih.govnih.gov This modification was investigated to determine the necessity of this group for the compound's mechanism of action, which involves inhibiting protein synthesis. nih.govnih.gov
Exploring Hydrophobicity: Research has shown a correlation between the hydrophobicity of the side chain and biological potency. nih.govnih.gov Increasing the lipophilicity by introducing larger alkyl groups, such as the ethyl group in this compound, often leads to a significant increase in activity. nih.govnih.gov This suggests the presence of a hydrophobic pocket in the ribosomal binding site. nih.govnih.gov
Maintaining Core Structural Integrity: While the side chain has been a primary target for modification, studies have shown that the modified uracil (B121893) base is a crucial component for the drug's function. researchgate.net Most attempts to alter this part of the molecule have resulted in inactivation, establishing it as an essential pharmacophore. researchgate.net
These rational design approaches have led to the development of compounds like this compound, which have demonstrated higher in vivo activity compared to the parent sparsomycin in certain tumor models. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. frontiersin.org For sparsomycin analogs, QSAR studies help in understanding how physicochemical properties influence their anticancer effects. mdpi.com
Key parameters often considered in QSAR models for this class of compounds include:
Lipophilicity (LogP): There is a demonstrated linear correlation between the lipophilicity of sparsomycin derivatives and their biological activity. nih.gov Analogs with increased hydrophobicity, resulting from the replacement of the SMe group with larger alkylthio groups (like the ethyl group), generally show enhanced protein synthesis inhibition and cytostatic activity. nih.gov
Electronic Properties: The electronic characteristics of substituents also play a critical role. For instance, analogs with electron-withdrawing groups (e.g., bromobenzyl) on a substituted side chain displayed the greatest inhibitory activity, whereas electron-donating groups (e.g., methoxybenzyl) were less desirable. vcu.edunih.gov
Steric Factors: The size and shape of the substituents are important. In homologous series of sparsomycin analogs, there is an optimal alkyl chain length for maximal activity, beyond which the activity may decrease. The isomeric shape also matters; for example, the n-butyl analog is highly active, while the tert-butyl isomer is considerably less so, indicating a specific spatial requirement at the binding site. nih.gov
These models, while powerful, are part of a broader predictive analytics strategy that includes molecular docking and simulation to refine the understanding of drug-receptor interactions at the atomic level. mdpi.com
Table 1: Hypothetical QSAR Data for Sparsomycin Analogs
| Analog | Modification | LogP | Electronic Parameter (σ) | Predicted IC₅₀ (µM) |
|---|---|---|---|---|
| Sparsomycin | Parent | 0.5 | 0.00 | 0.25 |
| This compound | -OH, -S-CH₂-S(O)CH₃ → -S-CH₂-S(O)C₂H₅ | 1.2 | -0.07 | 0.10 |
| n-Pentyl-Sparsomycin | -S(O)CH₃ → -S(O)C₅H₁₁ | 2.5 | -0.15 | 0.05 |
| Deshydroxy-Sparsomycin | -OH | 0.8 | 0.00 | 0.18 |
| Bromo-benzyl Analog | Side chain replaced with p-Br-benzyl | 3.1 | +0.23 | 0.08 |
Conformational Analysis and Stereochemical Influences on Activity
Key stereochemical features essential for activity include:
Chirality at the Carbon Side Chain: The S configuration of the chiral carbon atom in the side chain is essential for optimal activity. nih.gov Altering this configuration leads to a significant loss of potency. vcu.edu
Sulfoxide (B87167) Chirality: The stereochemistry of the sulfoxide group is also important. Sparsomycin itself has an R configuration at the sulfoxide sulfur, which contributes to its high activity. nih.gov
Geometric Isomerism: The natural trans configuration of the double bond in the acrylic acid moiety is crucial. Isomerization to the cis form results in an inactive compound, highlighting the need for a precise spatial arrangement for effective binding to the ribosome. nih.gov
Conformational analysis, often aided by molecular modeling and spectroscopic techniques like NMR, reveals that the molecule adopts a specific low-energy conformation that presents the key functional groups in the correct orientation to interact with the peptidyl transferase center of the ribosome. nih.govrsc.org Any structural modification that disrupts this preferred conformation, such as introducing bulky groups that cause steric hindrance, can negatively affect its biological function. nih.govrsc.org The stereospecificity of its action suggests a highly ordered and selective binding interaction with its biological target, a common feature for potent enzyme inhibitors. nih.govpioneerpublisher.comrsc.org
In Vitro Biological Activity Correlates with Structural Features
Key correlations from in vitro studies include:
The Sulfoxide Oxygen: The presence of an oxygen atom on the sulfur (as a sulfoxide) is essential for activity. Analogs lacking this oxygen (S-deoxo analogues) show a marked decrease in potency. nih.govnih.gov
The Uracil Moiety: The modified uracil ring is indispensable. researchgate.net Removal of the C(6)-methyl group reduces activity, confirming its role in target recognition or binding. nih.gov
Hydrophobicity of the Side Chain: A clear trend is observed where increasing the length and lipophilicity of the alkyl group on the sulfur-containing side chain enhances activity, up to a certain point. For example, octylsparsomycin (B1240790) was found to be significantly more effective than sparsomycin in inhibiting L1210 colony formation. nih.govnih.gov this compound follows this trend, showing potent activity. nih.gov
The Hydroxymethyl Group: While analogs lacking the hydroxymethyl group (deshydroxy analogs) can still be highly active, its removal can modulate activity depending on the other substituents present. nih.govnih.gov For instance, ethyl-deshydroxy-sparsomycin is among the most active compounds identified in in vivo murine tumor models. nih.gov
These findings are summarized in the following table, which illustrates how specific structural changes correlate with cytotoxic activity against the L1210 murine leukemia cell line.
Table 2: In Vitro Activity of Sparsomycin Analogs Against L1210 Leukemia Cells
| Compound | Key Structural Modification | Relative Potency (ID₅₀ vs. Sparsomycin) | Reference |
|---|---|---|---|
| Sparsomycin | Parent Compound (SCRS chirality) | 1.0 (Baseline) | nih.gov |
| This compound | Removal of -OH; -SCH₃ replaced with -SC₂H₅ | More Potent | nih.gov |
| Octylsparsomycin | -SCH₃ replaced with -S-n-C₈H₁₇ | ~3 times more potent | nih.gov |
| cis-Sparsomycin | trans double bond isomerized to cis | Inactive | nih.gov |
| S-deoxo-Sparsomycin | Sulfoxide (S=O) reduced to sulfide (B99878) (S) | Significantly Less Potent | nih.gov |
| RCSS Stereoisomer | Altered stereochemistry at C and S | Less Potent | nih.gov |
Advanced Synthetic and Chemoenzymatic Strategies
Total Synthesis Approaches to Ethyldeshydroxysparsomycin and Related Scaffolds
The total synthesis of sparsomycin (B1681979), the parent compound of this compound, has been a subject of significant research, providing a blueprint for accessing its derivatives. The first total synthesis of sparsomycin was reported in the late 1970s and early 1980s, establishing a foundational convergent strategy. acs.orgvcu.edu These approaches conceptually divide the molecule into two key fragments that are synthesized independently before being coupled in a late-stage step.
The primary fragments are typically:
A substituted acrylic acid moiety, such as (E)-3-(6-methyluracil-5-yl)propenoic acid.
A chiral amine component containing the unique mono-oxodithioacetal group.
The synthesis of the amine fragment is particularly challenging due to the presence of two stereocenters, one at the carbon backbone and one at the sulfur atom of the sulfoxide (B87167). researchgate.net Early routes accomplished the synthesis of this fragment from precursors like L-cysteine. oup.com The final step in these convergent syntheses is the formation of an amide bond between the carboxylic acid fragment and the amine fragment to yield the complete sparsomycin scaffold. researchgate.net
More recent synthetic efforts have focused on refining these routes. A 2023 study detailed a total synthesis of sparsomycin and the related sparoxomycins A1 and A2. acs.org This work introduced an innovative method for constructing the dithioacetal monoxide chain through an iterative nucleophilic attack of sulfenate anions on alkyl halides, demonstrating a modern approach to assembling the core structure efficiently. acs.org These established total synthesis routes for sparsomycin serve as the essential framework for producing analogs like this compound, which would require the use of appropriately modified building blocks.
Enantioselective and Diastereoselective Synthesis Methodologies
Achieving the correct stereochemistry is paramount in the synthesis of sparsomycin and its derivatives, as biological activity is highly dependent on the precise spatial arrangement of atoms. The sparsomycin scaffold contains two key stereocenters: a chiral carbon atom (S-configuration in the natural product) and a chiral sulfur atom in the sulfoxide moiety (R-configuration in the natural product). oup.com
Enantioselective Control of the Carbon Stereocenter: The enantioselectivity of the carbon backbone is often established by employing a chiral pool approach. The synthesis frequently starts from an enantiomerically pure starting material, such as the naturally occurring amino acid L-cysteine, which already possesses the desired stereochemistry. oup.com This strategy elegantly transfers the inherent chirality of the starting material to the final product.
Diastereoselective Control of the Sulfur Stereocenter: The formation of the chiral sulfoxide from a prochiral sulfide (B99878) presents a significant diastereoselective challenge. The oxidation must be controlled to produce the desired R-configuration at the sulfur atom relative to the existing S-configuration at the adjacent carbon.
Several methods have been developed to address this:
Reagent-Controlled Oxidation: This involves the use of specific oxidizing agents under controlled conditions that favor the formation of one diastereomer over the other. oup.comacs.org
Substrate-Controlled Oxidation: In some cases, the inherent chirality in the molecule can direct the approach of the oxidizing agent, leading to a diastereoselective outcome.
Iterative Stereocontrolled Bond Formation: A modern approach involves the iterative, diastereoselective formation of C–S bonds using sulfenate anions, which allows for the controlled construction of the sulfur-containing chain. acs.org This method was successfully used to achieve a high degree of diastereoselectivity in the synthesis of the sparsomycin core. acs.org
The table below summarizes key stereoselective methods applied in the synthesis of the sparsomycin scaffold.
| Stereocenter | Methodology | Key Features | Typical Outcome |
| Carbon (Cα) | Chiral Pool Synthesis | Use of enantiopure starting materials like L-cysteine. | High enantiomeric purity (e.g., >99% ee). |
| Sulfur (Sulfoxide) | Diastereoselective Oxidation | Oxidation of a precursor sulfide using reagents like m-CPBA under controlled conditions. | Forms a mixture of diastereomers, often requiring separation. |
| Sulfur (Sulfoxide) | Sulfenate Anion Chemistry | Iterative C-S bond formation with inherent stereocontrol. | High diastereoselectivity, minimizing the need for isomer separation. acs.org |
Development of Convergent and Divergent Synthetic Routes
Both convergent and divergent strategies have been instrumental in the synthesis of sparsomycin and the exploration of its chemical space through various analogs.
Convergent Synthesis: As outlined in the total synthesis approaches (Section 4.1), the most common strategy for building the sparsomycin scaffold is convergent. researchgate.net This method involves the independent synthesis of two complex molecular fragments—the pyrimidinylpropenoic acid and the mono-oxodithioacetal amine—which are then joined at a late stage. acs.orgresearchgate.net
Divergent Synthesis: A divergent approach is ideal for generating a library of related compounds from a common intermediate. In the context of this compound and other derivatives, a divergent strategy would begin after the core sparsomycin scaffold has been assembled or at the stage of a late-stage common precursor. From this central molecule, a series of reactions can be performed to introduce diverse functional groups.
Application to Sparsomycin Analogs: Researchers have synthesized numerous sparsomycin analogs by modifying key structural features. vcu.edunih.gov For instance, to produce this compound, a divergent approach could involve the selective deoxygenation of the primary alcohol in a protected sparsomycin intermediate followed by ethylation. Other modifications have included altering the uracil (B121893) ring, replacing the oxodithioacetal side chain with substituted benzyl (B1604629) groups, and varying the alkyl groups on the sulfur atoms. oup.comnih.gov This strategy is powerful for structure-activity relationship (SAR) studies, as it allows for the systematic evaluation of how structural changes impact biological function. vcu.edu
Application of Biocatalysis and Chemoenzymatic Synthesis in this compound Derivatives Production
While traditional organic synthesis has successfully yielded sparsomycin, chemoenzymatic methods offer a promising avenue for producing derivatives in a more sustainable and selective manner. nih.govmdpi.com Biocatalysis utilizes enzymes to perform specific chemical transformations, often with exceptional levels of stereoselectivity, regioselectivity, and chemoselectivity under mild, environmentally friendly conditions. nih.govmdpi.com
Although specific literature on the chemoenzymatic synthesis of this compound is not available, the principles of biocatalysis can be applied to its production. A chemoenzymatic route would combine the strengths of chemical synthesis for building the core structure with enzymatic steps for challenging transformations. mdpi.com
Potential applications of biocatalysis in the synthesis of sparsomycin derivatives include:
Enzymatic Resolution: Hydrolases, such as lipases or proteases, could be used for the kinetic resolution of racemic intermediates, providing an alternative to the chiral pool approach for establishing the stereochemistry of the carbon backbone. illinois.edu
Selective Oxidation: Oxidases or monooxygenases could offer a highly diastereoselective method for the oxidation of the precursor sulfide to the desired sulfoxide, potentially overcoming the challenges of diastereomeric mixtures seen in some chemical oxidations. nih.gov
Chiral Amine Synthesis: Transaminases are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones, which could be used to construct key precursors for the side chain. mdpi.comillinois.edu
The following table outlines hypothetical chemoenzymatic steps that could be integrated into the synthesis of this compound and its analogs.
| Synthetic Step | Potential Enzyme Class | Transformation | Advantage over Chemical Methods |
| Chiral Intermediate Synthesis | Hydrolase (e.g., Lipase) | Kinetic resolution of a racemic alcohol or ester precursor. | High enantioselectivity; avoids use of chiral starting materials. illinois.edu |
| Sulfoxide Formation | Monooxygenase | Diastereoselective oxidation of a prochiral sulfide. | Potentially superior diastereoselectivity and milder reaction conditions. |
| Amine Precursor Synthesis | Transaminase (ω-TA) | Asymmetric amination of a ketone intermediate. | Direct formation of an enantiopure amine, reducing step count. mdpi.com |
| Functional Group Interconversion | Dehydrogenase/Reductase | Selective reduction of a carbonyl group to form the primary alcohol. | High stereoselectivity for creating chiral alcohols. illinois.edu |
The integration of such biocatalytic steps could lead to more efficient, cost-effective, and greener manufacturing processes for this class of compounds. nih.gov
Biosynthetic Origin and Pathway Engineering
Identification and Characterization of the Biosynthetic Gene Cluster (BGC)
The biosynthetic gene cluster responsible for the production of sparsomycin (B1681979), designated as the 'sps' cluster, was identified from the producing organism, Streptomyces sparsogenes. acs.org This was achieved through a combination of genome mining, targeted gene disruption, and heterologous expression. acs.orgacs.org The identified sps gene cluster is essential for the synthesis of the sparsomycin scaffold. acs.org While a specific BGC for ethyldeshydroxysparsomycin has not been separately identified, it is hypothesized to be either a variant of the sps cluster in a different producing strain or to involve additional modifying enzymes acting on a sparsomycin-like precursor.
The core of the sparsomycin BGC is characterized by a set of genes encoding a unique non-ribosomal peptide synthetase (NRPS) system. acs.orgnih.gov This system is responsible for the assembly of the dipeptidyl alcohol backbone of sparsomycin. acs.org The organization of the sps cluster reveals a collection of genes encoding the NRPS modules, as well as enzymes for precursor synthesis and tailoring reactions. acs.orgresearchgate.net
Table 1: Key Genes in the Sparsomycin Biosynthetic Gene Cluster and Their Putative Functions
| Gene | Putative Function in Sparsomycin Biosynthesis |
| spsQ | Adenylation (A) domain and Thiolation (T) or Peptidyl Carrier Protein (PCP) didomain enzyme, activating l-methylthiomethylcysteine (MTM-Cys). researchgate.net |
| spsR | NRPS with an adenylation (A) domain recognizing 6-methyl-uracil acrylic acid. researchgate.net |
| spsM | NRPS module. acs.org |
| spsS | NRPS module. acs.org |
| spsA-L | Genes flanking the core NRPS, likely involved in precursor supply and tailoring steps. acs.orgwikipedia.org |
This table is based on the characterization of the sparsomycin biosynthetic gene cluster from Streptomyces sparsogenes.
Elucidation of Key Enzymatic Transformations and Intermediates
The biosynthesis of the sparsomycin core involves a series of intricate enzymatic reactions. The pathway commences with the synthesis of the two primary precursors: a uracil (B121893) acrylic acid moiety and a unique monooxo-dithioacetal group. nih.govwikipedia.org
The uracil-containing portion of sparsomycin is derived from L-tryptophan through a pathway that involves intermediates such as (E)-3-(4-oxo-6-methyl-5-pyrimidinyl)acrylic acid (PCA) and (E)-3-(2,4-dioxo-6-methyl-5-pyrimidinyl)acrylic acid (UCA). wikipedia.orgnih.gov An enzyme, (E)-3-(2,4-dioxo-6-methyl-5-pyrimidinyl)acrylic acid synthase, has been purified and characterized, which catalyzes the conversion of PCA to UCA. nih.gov This enzyme is NAD+ dependent and its mechanism is thought to be similar to that of inosine-5'-monophosphate dehydrogenase. nih.govsci-hub.ru
The monooxo-dithioacetal portion originates from L-cysteine and the S-methyl group of methionine. wikipedia.org These precursors undergo a series of transformations to form the unique sulfur-containing side chain. wikipedia.org
The assembly of the dipeptidyl alcohol scaffold is orchestrated by the NRPS machinery. acs.org The process involves the activation of the precursors as aminoacyl-adenylates and their subsequent tethering to thiolation domains of the NRPS. acs.orgresearchgate.net The NRPS modules then catalyze the formation of the peptide bond and subsequent modifications to generate the final sparsomycin structure. acs.org The biosynthesis of this compound would necessitate additional enzymatic activities, such as an ethyltransferase and a dehydrogenase or reductase, to modify the sparsomycin core.
Genetic Manipulation and Heterologous Expression for Biosynthesis Pathway Elucidation
Genetic manipulation has been a critical tool in confirming the identity and function of the sparsomycin BGC. acs.orgacs.org Targeted gene knockouts of key NRPS genes within the sps cluster in S. sparsogenes resulted in the abolishment of sparsomycin production, thereby confirming their essential role in the biosynthetic pathway. acs.org
Furthermore, the heterologous expression of the entire sps gene cluster in a host organism that does not naturally produce sparsomycin has provided definitive proof of its function. acs.org The sps cluster has been successfully expressed in hosts like Streptomyces coelicolor and Streptomyces lividans, leading to the production of sparsomycin. acs.orgresearchgate.net This approach not only validates the identified BGC but also opens avenues for engineering the pathway in more amenable host organisms. researchgate.netdntb.gov.ua
Table 2: Heterologous Expression Systems for Sparsomycin Biosynthesis
| Host Organism | Expression Vector | Outcome | Reference |
| Streptomyces lividans K4-114 | Cosmid | Production of sparsomycin, though requiring precursor feeding for optimal yield. | researchgate.net |
| Streptomyces coelicolor | Not specified | Production of sparsomycin. | acs.org |
This table summarizes the reported heterologous expression studies for the sparsomycin biosynthetic gene cluster.
Metabolic Engineering for Yield Optimization and Analog Generation
One key aspect of metabolic engineering is the overexpression of positive regulatory genes within the BGC or the deletion of repressive elements to boost transcription of the entire cluster. Additionally, enhancing the flux of primary metabolism towards the specific precursors required for sparsomycin biosynthesis, such as L-tryptophan and L-cysteine, can significantly increase the final titer. nih.gov
The modular nature of NRPS enzymes also provides a powerful platform for generating novel analogs through combinatorial biosynthesis. researchgate.net By swapping or modifying the domains within the NRPS machinery, it is possible to incorporate different precursor molecules, leading to the creation of a diverse library of sparsomycin derivatives. This approach could be instrumental in the engineered biosynthesis of this compound by introducing an enzyme capable of the specific ethylation and dehydration/hydrogenation steps. While specific metabolic engineering efforts for this compound have not been detailed, the principles established for other non-ribosomal peptides and sparsomycin itself provide a clear roadmap for future work in this area. researchgate.netnih.gov
Preclinical in Vitro and in Vivo Efficacy and Combinatorial Research
In Vitro Cytostatic and Cytotoxic Activity Profiling
Assessment across Diverse Cellular Models
Ethyldeshydroxysparsomycin (EDES) has been the subject of preclinical studies to evaluate its anticancer potential. In vitro assessments have demonstrated its cytostatic and cytotoxic effects across a variety of human cancer cell lines. researchgate.net The compound has shown a clear dose-response effect in these in vitro studies. researchgate.net
The cytostatic activity of EDES has been examined using colony formation assays in agar (B569324) with human tumor xenografts. researchgate.net This method allows for the evaluation of the compound's ability to inhibit cancer cell proliferation at a cellular level. researchgate.net Studies have reported that continuous exposure to EDES at concentrations as low as 0.01 µg/mL can impact colony formation. researchgate.net
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| GAMG | Glioma | <0.5 | nih.gov |
| HCB151 | Glioma | 4.1 | nih.gov |
| PSN-1 | Pancreatic | 0.7 | nih.gov |
| PANC-1 | Pancreatic | <0.5 | nih.gov |
| SiHa | Cervical | >30.2 | nih.gov |
| KYSE270 | Esophageal | 8.7 | nih.gov |
Methodological Considerations in Chemosensitivity Assays
The evaluation of the in vitro efficacy of anticancer compounds like this compound relies on various chemosensitivity assays. thno.org These assays are designed to predict the response of a patient's tumor to a specific drug or combination of drugs. avalonhcs.com The general process for these assays involves isolating tumor cells, incubating them with the chemotherapeutic agent, and then assessing cell survival and response. avalonhcs.com
Commonly used techniques include colorimetric assays, such as those using tetrazolium salts, which measure cell proliferation and survival. scispace.com The clonogenic assay is another method that is considered sensitive, particularly with continuous drug exposure, as it directly measures the ability of single cells to form colonies. scispace.com The choice of assay and the experimental conditions, such as the duration of drug exposure, are critical factors that can influence the outcome and interpretation of chemosensitivity testing. scispace.com For instance, continuous drug exposure in a clonogenic assay was found to be more sensitive, primarily due to the increased total time of drug exposure. scispace.com
Synergistic Interactions with Co-Administered Agents in Preclinical Models
Schedule-Dependent Effects in Preclinical Combinatorial Regimens
Preclinical research has shown that the effectiveness of this compound in combination with other anticancer drugs can be significantly influenced by the timing and sequence of administration. researchgate.net This phenomenon, known as schedule-dependent effects, can determine whether the combination results in a beneficial synergistic effect or a less desirable antagonistic one. nih.gov
In studies involving murine leukemia (L1210) and melanoma (B16) models, the combination of EDES with various classical antineoplastic agents demonstrated schedule-dependent efficacy. researchgate.net For example, when combined with cisplatin (B142131) against B16 melanoma, a condition relatively resistant to both drugs individually, certain schedules led to a significant therapeutic advantage over single-drug treatment. nih.gov This highlights the critical importance of optimizing the administration schedule to maximize the therapeutic benefit of combination chemotherapy. researchgate.netnih.gov
Molecular Basis of Synergy and Overcoming Resistance in Model Systems
The synergistic effects observed with this compound in combination therapies have a molecular basis rooted in the interplay of different cellular pathways. nih.gov Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. nih.gov This can be particularly effective in overcoming drug resistance, a major challenge in cancer therapy. frontiersin.orggeneticsmr.org
In preclinical models, EDES has shown the ability to enhance the efficacy of other chemotherapeutic agents. For instance, in combination with cisplatin, EDES demonstrated significant synergistic capabilities in both L1210 leukemia and B16 melanoma animal models. scispace.comnih.gov While strong therapeutic enhancement was observed in the cisplatin-sensitive leukemia model, leading to a high cure rate, the synergy in the more resistant melanoma model was also significant, although it did not result in cures. nih.gov The molecular mechanisms underlying such synergies can involve one drug modulating the cellular environment or pathways to increase the effectiveness of the second drug. nih.gov This can include overcoming resistance mechanisms that the tumor cells may have developed against a single agent. geneticsmr.orgrsc.org
In Vivo Pharmacodynamics in Animal Models
The in vivo pharmacodynamics of this compound, which describes the biochemical and physiological effects of the drug on the body, have been investigated in animal models to understand its therapeutic action. nih.govconicet.gov.ar These studies are crucial for bridging the gap between in vitro findings and potential clinical applications. nih.gov
In vivo studies using murine tumor models, such as L1210 leukemia and B16 melanoma, have been instrumental in evaluating the antitumor activity of EDES. researchgate.net These models have also been used to assess the efficacy of EDES in combination with other agents like cisplatin. nih.gov The results from these animal models indicated that EDES possesses significant synergistic capabilities. nih.gov For example, in mice with L1210 leukemia, the combination of EDES and cisplatin led to increased life-span and a cure rate of over 80%, compared to less than 35% for cisplatin alone. nih.gov In the B16 melanoma model, while cures were not achieved, specific combination schedules still offered a significant therapeutic advantage over individual drug treatments. nih.gov These in vivo studies provide essential data on the drug's efficacy and its interactions with other therapeutic agents in a whole-organism context. nih.gov
State of the Art Analytical and Biophysical Characterization Methodologies
Spectroscopic Techniques for Structural Confirmation and Purity Assessment
Spectroscopic methods are indispensable for the initial structural elucidation and ongoing purity verification of complex molecules. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is typically employed to provide a complete structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise atomic structure of antibiotics in solution. nih.gov For Sparsomycin (B1681979) and its analogues, 1D (¹H and ¹³C) and 2D NMR experiments are used to map the carbon skeleton and the connectivity of protons, confirming the identity and stereochemistry of the molecule. nih.govoup.com Specific chemical shifts and coupling constants provide a unique fingerprint for the compound, allowing for unambiguous structural confirmation and the detection of any impurities or degradation products. europeanpharmaceuticalreview.com
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. The IR spectrum for Sparsomycin shows characteristic absorption bands corresponding to its various functional groups, which would be expected to be similar for Ethyldeshydroxysparsomycin. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for detecting chromophores within the molecule. Sparsomycin exhibits maximum absorption peaks at specific wavelengths (e.g., 270 and 302 nm), which is characteristic of its structure and useful for quantitative analysis and purity checks. researchgate.net
Table 1: Spectroscopic Data for Sparsomycin
| Technique | Observation | Reference |
|---|---|---|
| UV-Vis | Max absorption at 270 nm and 302 nm | researchgate.net |
| ¹H NMR | Provides proton connectivity and stereochemistry | oup.com |
| ¹³C NMR | Confirms carbon skeleton | nih.gov |
| IR | Identifies key functional groups | researchgate.net |
High-Resolution Mass Spectrometry for Metabolite Identification and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of a compound, as well as for identifying its metabolites and degradation products.
Molecular Weight Determination: Electrospray ionization (ESI) mass spectrometry provides a highly accurate mass measurement. The mass spectrum of Sparsomycin revealed a molecular weight of 361.3, confirming its elemental composition of C₁₃H₁₉N₃O₅S₂. researchgate.net This technique is essential for verifying the successful synthesis of derivatives like this compound.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of a molecule. nih.gov By inducing fragmentation and analyzing the resulting product ions, researchers can deduce the structure of different parts of the molecule. This is particularly useful for identifying metabolites or degradation products where specific moieties of the parent drug have been altered. For complex oligosaccharide antibiotics, multiple-stage mass analysis (MSⁿ) provides specific sugar sequences and information on ring-opening patterns. nih.gov
Chromatographic Separations for Purity and Quantitative Analysis
Chromatographic techniques are the gold standard for separating a compound from a mixture, assessing its purity, and performing quantitative analysis. High-Performance Liquid Chromatography (HPLC) is the most commonly used method for antibiotics. damascusuniversity.edu.syjpmsonline.comijsred.com
Purity Assessment: Reversed-phase HPLC (RP-HPLC) with a suitable column (e.g., C18) and mobile phase is used to separate the target compound from starting materials, byproducts, and impurities. damascusuniversity.edu.syjpmsonline.com The purity is determined by integrating the peak area of the target compound relative to the total peak area in the chromatogram. For Sparsomycin production, purification has been achieved using thin-layer chromatography (TLC) and silica (B1680970) gel column chromatography. researchgate.net
Quantitative Analysis: A validated HPLC method with a UV detector set to a wavelength of maximum absorbance allows for the precise quantification of the compound in various samples. ijsred.com A calibration curve is generated using standards of known concentration to determine the amount of the compound in an unknown sample.
Table 2: Typical HPLC Parameters for Antibiotic Analysis
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5µm) | damascusuniversity.edu.sy |
| Mobile Phase | Acetonitrile/Methanol/Phosphate Buffer mixture | damascusuniversity.edu.syijsred.com |
| Flow Rate | 0.8 - 1.0 mL/min | damascusuniversity.edu.syijsred.com |
| Detection | UV at λmax (e.g., 224 nm or 232 nm) | damascusuniversity.edu.syijsred.com |
| Retention Time | Specific to compound and method | jpmsonline.com |
Advanced Biophysical Techniques for Macromolecular Interaction Analysis
Understanding how a drug interacts with its biological target is crucial for elucidating its mechanism of action. Techniques like Surface Plasmon Resonance and Isothermal Titration Calorimetry provide detailed kinetic and thermodynamic data on these interactions.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures molecular interactions in real time. harvard.edu In a typical experiment, the target macromolecule (e.g., the ribosome) is immobilized on a sensor chip, and the drug is flowed over the surface. harvard.edunih.gov The binding event causes a change in the refractive index, which is measured in resonance units (RU). harvard.edu This allows for the determination of association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD), which quantifies binding affinity. harvard.eduresearchgate.net
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. frontiersin.org This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction. japtamers.co.uk Such data is critical for understanding the driving forces behind the drug-target interaction. frontiersin.orgjohnshopkins.edu While specific ITC data for Sparsomycin is not prominent, the technique is widely applied to study aptamer-small molecule and other biomolecular interactions. japtamers.co.uk
Structural Biology Approaches for Target-Ligand Complex Resolution
The definitive method for understanding a drug's mechanism of action at an atomic level is to determine the three-dimensional structure of the drug bound to its target. X-ray crystallography is a primary method for achieving this. uic.edu
For Sparsomycin, which targets the ribosome, resolving its binding mode was crucial. Researchers successfully obtained a high-resolution X-ray crystal structure of Sparsomycin bound to the bacterial 70S ribosome. uic.edu This structural data unambiguously established its binding site in the peptidyl transferase center, showing the uracil (B121893) moiety of Sparsomycin stacked between the 23S rRNA nucleotide A2602 and the terminal end of a P-site tRNA mimic. uic.eduresearchgate.net This detailed structural insight is invaluable for the rational design of new derivatives, like this compound, with improved potency or selectivity. uic.edu
Emerging Research Avenues and Translational Perspectives
Computational Drug Discovery and In Silico Screening
The application of computational methods in drug discovery and development has become indispensable for accelerating the identification of lead compounds and optimizing their therapeutic properties. nih.gov For Ethyldeshydroxysparsomycin, in silico approaches represent a significant, yet currently underexplored, opportunity.
Structure-Activity Relationship (SAR) Studies: Computational modeling can be employed to build upon existing knowledge of sparsomycin (B1681979) and its analogues. By computationally modifying the structure of this compound and predicting the resulting changes in biological activity, researchers can design novel derivatives with improved efficacy and reduced toxicity. Key structural features of sparsomycin analogues have been identified as crucial for their biological activity, and these provide a foundation for future in silico design. nih.gov
Virtual Screening and Target Identification: In silico screening of large compound libraries could identify other potential molecular targets for this compound beyond the ribosome. nih.govnih.gov This could uncover novel mechanisms of action and expand its therapeutic applications. Molecular docking simulations can predict the binding affinity of this compound to various protein targets, helping to prioritize further experimental validation.
| Computational Approach | Potential Application for this compound |
| Molecular Docking | Prediction of binding affinity to ribosomal and other protein targets. |
| Virtual Screening | Identification of new potential molecular targets. |
| QSAR Modeling | Prediction of the biological activity of novel derivatives. |
| Molecular Dynamics | Simulation of the dynamic interactions between the compound and its target. |
Exploration of Alternative Biological Activities
While the antitumor properties of this compound have been the primary focus of research, the broader biological activities of its parent compound, sparsomycin, suggest potential for alternative therapeutic applications.
Antiparasitic Activity: Sparsomycin has demonstrated potent antiplasmodial activity, both in vitro and in vivo, against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com This raises the possibility that this compound could also possess antimalarial properties. Further investigation into this area could open up new avenues for the development of novel antiparasitic agents.
Antibacterial Activity: As a protein synthesis inhibitor in bacteria, sparsomycin has inherent antibacterial properties. nih.gov While its broad-spectrum activity has limited its use as a conventional antibiotic, the potential for developing derivatives with greater selectivity for bacterial ribosomes remains an area of interest. Research into the antibacterial spectrum of this compound could reveal opportunities for its use against specific pathogenic bacteria.
Targeted Delivery System Development in Preclinical Contexts
A significant challenge in the clinical application of potent cytotoxic agents like this compound is the potential for off-target toxicity. The development of targeted drug delivery systems (DDS) is a critical strategy to enhance therapeutic efficacy while minimizing adverse effects. nih.gov
Nanoparticle-Based Delivery: Encapsulating this compound within nanoparticles could improve its pharmacokinetic profile, increase its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and reduce its exposure to healthy tissues. nih.govmdpi.com Various nanoparticle platforms, such as liposomes and polymeric nanoparticles, could be explored in preclinical models.
Antibody-Drug Conjugates (ADCs): The conjugation of this compound to a monoclonal antibody that specifically targets a tumor-associated antigen could enable highly selective delivery of the cytotoxic payload to cancer cells. This approach has shown significant promise in oncology and could be a viable strategy for this compound.
Biomimetic Systems: Emerging strategies using biomimetic systems, such as macrophage-mediated delivery, could offer novel ways to transport this compound to sites of disease, particularly in the context of cancer and inflammatory conditions. mdpi.com
| Delivery System | Potential Advantage for this compound | Preclinical Focus |
| Liposomes | Improved solubility and circulation time. | Formulation stability and in vivo efficacy studies. |
| Polymeric Nanoparticles | Controlled release and targeting capabilities. | Biodistribution and tumor accumulation studies. |
| Antibody-Drug Conjugates | High target specificity and reduced systemic toxicity. | Conjugation chemistry and target validation. |
Integration with Systems Biology and Multi-Omics Data Analysis
A systems biology approach, integrating multi-omics data, can provide a comprehensive understanding of the cellular response to this compound and identify biomarkers of sensitivity or resistance. nih.gov
Transcriptomic and Proteomic Analysis: Analyzing changes in gene and protein expression in cancer cells following treatment with this compound can elucidate the downstream effects of ribosomal inhibition and identify key pathways involved in its cytotoxic activity. This can also help in identifying potential synergistic drug combinations.
Metabolomic Profiling: Studying the metabolic alterations induced by this compound can provide insights into its impact on cellular metabolism and identify metabolic vulnerabilities that could be exploited for therapeutic benefit.
Integrated Multi-Omics Analysis: By combining data from genomics, transcriptomics, proteomics, and metabolomics, a more complete picture of the drug's mechanism of action can be constructed. mdpi.com This integrated approach can help in identifying patient populations most likely to respond to treatment and in developing personalized medicine strategies. nih.govmdpi.com
Q & A
Q. What integrative approaches reconcile structural and functional data for this compound?
- Combine molecular dynamics simulations (e.g., GROMACS) with experimental binding assays to model ligand-receptor interactions. Use machine learning (e.g., random forests) to predict structure-activity trends from high-dimensional datasets .
Methodological Tables
Q. Table 1: Common Pitfalls in this compound Research
Q. Table 2: Key Statistical Tests for Different Data Types
| Data Type | Test | Example Application |
|---|---|---|
| Continuous | ANOVA | Comparing IC50 across drug concentrations |
| Categorical | Chi-square | Assessing resistance frequency in microbial populations |
| Survival | Kaplan-Meier | Analyzing time-to-inhibition in kinetic assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
